molecular formula C11H23NO2 B13820516 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B13820516
M. Wt: 201.31 g/mol
InChI Key: AHPXMHKEFQCGBY-UHFFFAOYSA-N
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Description

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C11H23NO2 It is a derivative of piperidine, characterized by the presence of ethoxy and hydroxy functional groups attached to a tetramethyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves the following steps:

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and the desired nucleophile in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: 4-Ethoxy-2,2,6,6-tetramethylpiperidin-1-one.

    Reduction: 4-Ethoxy-2,2,6,6-tetramethylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. The compound interacts with ROS, neutralizing them and preventing cellular damage. This activity is mediated through the formation of stable radicals that do not propagate further oxidative reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C11H23NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h9,13H,6-8H2,1-5H3

InChI Key

AHPXMHKEFQCGBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(N(C(C1)(C)C)O)(C)C

Origin of Product

United States

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